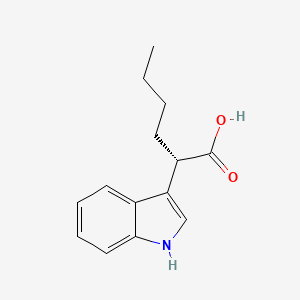
(2s)-2-(1h-Indol-3-Yl)hexanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(1H-indol-3-yl)hexanoic acid is an organic compound belonging to the class of indole-3-acetic acid derivatives. These compounds contain an acetic acid (or a derivative) linked to the C3 carbon atom of an indole. The compound has a molecular formula of C14H17NO2 and a molecular weight of 231.29 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(1H-indol-3-yl)hexanoic acid typically involves the reaction of indole derivatives with hexanoic acid under specific conditions. One common method involves the use of aqueous titanium(III) chloride solution at ambient temperature, which facilitates the formation of indoles via a formal reductive C(sp2)–H amination reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis of indole derivatives generally involves large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(1H-indol-3-yl)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The indole ring allows for electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, oxo compounds, and reduced forms of this compound.
Scientific Research Applications
(2S)-2-(1H-indol-3-yl)hexanoic acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and indole derivatives.
Biology: Studied for its role in plant growth and development, as it is structurally related to indole-3-acetic acid, a known plant hormone.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of (2S)-2-(1H-indol-3-yl)hexanoic acid involves its interaction with specific molecular targets and pathways. It is known to bind to certain proteins, such as S-phase kinase-associated protein 1, which plays a role in cell cycle regulation . The compound’s effects are mediated through its ability to modulate these molecular targets, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A structurally related compound that functions as a plant hormone.
Indole-3-butyric acid: Another indole derivative with similar biological activities.
Indole-3-propionic acid: Known for its antioxidant properties and potential therapeutic applications.
Uniqueness
(2S)-2-(1H-indol-3-yl)hexanoic acid is unique due to its specific structural configuration and the presence of a hexanoic acid moiety. This structural feature distinguishes it from other indole derivatives and contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C14H17NO2 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
(2S)-2-(1H-indol-3-yl)hexanoic acid |
InChI |
InChI=1S/C14H17NO2/c1-2-3-6-11(14(16)17)12-9-15-13-8-5-4-7-10(12)13/h4-5,7-9,11,15H,2-3,6H2,1H3,(H,16,17)/t11-/m0/s1 |
InChI Key |
RCBHCHBXRBYJGU-NSHDSACASA-N |
Isomeric SMILES |
CCCC[C@@H](C1=CNC2=CC=CC=C21)C(=O)O |
Canonical SMILES |
CCCCC(C1=CNC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















